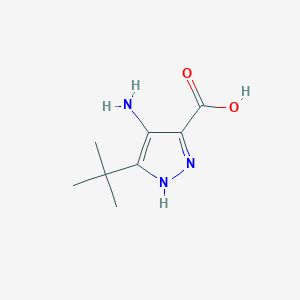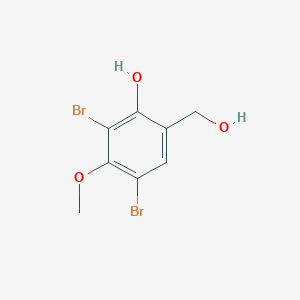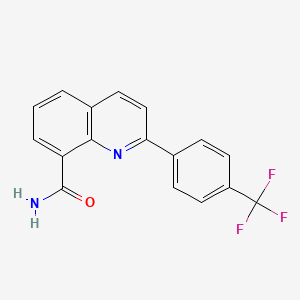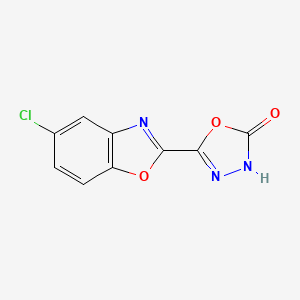![molecular formula C19H17NO4 B12901048 Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]- CAS No. 651054-43-2](/img/structure/B12901048.png)
Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline moiety substituted with methoxy groups at positions 6 and 7, and an ethanone group attached to a phenyl ring via an ether linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Ether Formation: The phenyl ring is introduced through an ether linkage by reacting the methoxylated quinoline with a phenol derivative under basic conditions, typically using potassium carbonate as the base and a suitable solvent like dimethylformamide.
Ethanone Introduction:
Industrial Production Methods
Industrial production of 1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ethanone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different alkoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohol derivatives.
Substitution: Alkoxy-substituted quinoline derivatives.
科学的研究の応用
1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes like kinases and proteases by binding to their active sites, thereby blocking their activity.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
- N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Uniqueness
1-(3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties compared to other quinoline derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
特性
CAS番号 |
651054-43-2 |
|---|---|
分子式 |
C19H17NO4 |
分子量 |
323.3 g/mol |
IUPAC名 |
1-[3-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]ethanone |
InChI |
InChI=1S/C19H17NO4/c1-12(21)13-5-4-6-14(9-13)24-17-7-8-20-16-11-19(23-3)18(22-2)10-15(16)17/h4-11H,1-3H3 |
InChIキー |
HDJHUVWQWGEDSN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
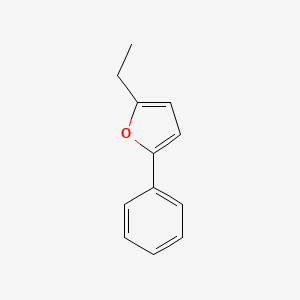
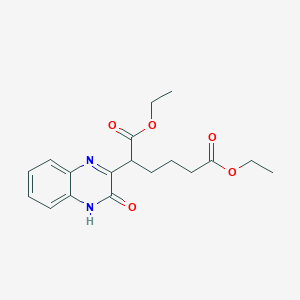


![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)

